2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-meth oxy-5-methylphenyl)acetamide
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Overview
Description
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole ring through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The phenyl groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide moiety through an amide coupling reaction, often using reagents like carbodiimides or acid chlorides .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and functional groups.
4,4’-Difluorobenzophenone: Contains a similar phenyl structure but lacks the triazole and acetamide moieties.
Uniqueness
What sets 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C20H22ClN5O4S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O4S/c1-11-7-14(16(29-3)9-13(11)21)23-18(27)10-31-20-25-24-19(26(20)22)12-5-6-15(28-2)17(8-12)30-4/h5-9H,10,22H2,1-4H3,(H,23,27) |
InChI Key |
MVYDUAKTUIGIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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